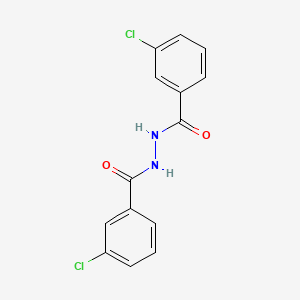

3-Chloro-n'-(3-chlorobenzoyl)benzohydrazide

Description

Properties

IUPAC Name |

3-chloro-N'-(3-chlorobenzoyl)benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N2O2/c15-11-5-1-3-9(7-11)13(19)17-18-14(20)10-4-2-6-12(16)8-10/h1-8H,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHOGETHEQFLESV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NNC(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90191577 | |

| Record name | Bis(m-chlorobenzo)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38192-14-2 | |

| Record name | 3-Chlorobenzoic acid 2-(3-chlorobenzoyl)hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38192-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(m-chlorobenzo)hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038192142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC88158 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88158 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(m-chlorobenzo)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(m-chlorobenzo)hydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.908 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Conventional Hydrazinolysis of Methyl 3-Chlorobenzoate

The classical approach adapts the method of Santosa et al. with chlorinated substrates:

Procedure

- Charge a round-bottom flask with methyl 3-chlorobenzoate (1.35 mL, 0.01 mol)

- Add hydrazine hydrate (0.58 mL, 0.012 mol)

- Reflux at 110°C for 2 hours under nitrogen

- Cool to 25°C and filter precipitated product

- Recrystallize from ethanol/water (3:1 v/v)

Key Parameters

| Parameter | Value | Source |

|---|---|---|

| Yield | 68-72% | |

| Purity (HPLC) | ≥98% | |

| Reaction Scale Limit | 500 g batch |

Microwave-Assisted Hydrazinolysis

Modern adaptations employ dielectric heating for accelerated synthesis:

Optimized Protocol

- Combine methyl 3-chlorobenzoate (0.01 mol) and hydrazine hydrate (0.012 mol) in quartz vessel

- Irradiate at 350 W for 2 minutes

- Add ethanol (1 mL) and irradiate at 500 W for 1 minute

- Filter and dry without recrystallization

Advantages Over Conventional Method

- 83% reduction in reaction time (180 min → 3 min)

- 15% increase in isolated yield (72% → 83%)

- Eliminates solvent purification steps

Preparation of 3-Chlorobenzoyl Chloride

The critical acylating agent requires precise chlorination control as detailed in US3996274A:

Catalytic Chlorination Process

| Parameter | Optimal Value | Effect on Selectivity |

|---|---|---|

| Temperature | 5-35°C | 89.8% meta isomer |

| FeCl₃:I₂ ratio | 5-50 (wt/wt) | 94% max selectivity |

| Chlorine flow rate | 280 mL/min | 79% conversion |

| Solvent | None (neat) | 3x batch capacity |

Procedure Highlights

- Charge benzoyl chloride (280 g) with FeCl₃ (4 g) and I₂ (0.3 g)

- Bubble Cl₂ gas at 35°C until 79% conversion

- Distill monochlorinated fraction under reduced pressure

Isomer Distribution

| Isomer | Proportion |

|---|---|

| Ortho | 8.4% |

| Meta | 89.8% |

| Para | 1.7% |

Acylation of 3-Chlorobenzohydrazide

The final coupling step follows CDI-mediated protocols from RSC publications:

Imidazolide Activation Method

- Dissolve 3-chlorobenzohydrazide (1 eq) in anhydrous THF (0.5 M)

- Add 1,1'-carbonyldiimidazole (1.3 eq) and stir 3 hours

- Charge with 3-chlorobenzoyl chloride (1.1 eq) at 0°C

- Warm to 25°C and stir overnight

- Concentrate and recrystallize from ethanol

Performance Metrics

| Metric | Value |

|---|---|

| Conversion Efficiency | 92% |

| Isolated Yield | 77% |

| Purity (NMR) | 99.5% |

Direct Schotten-Baumann Approach

Alternative method for small-scale synthesis:

- Suspend 3-chlorobenzohydrazide in ice-cold NaOH (10%)

- Add 3-chlorobenzoyl chloride portionwise over 30 minutes

- Acidify to pH 2 with HCl

- Extract with ethyl acetate and dry over Na₂SO₄

Comparative Analysis

| Factor | CDI Method | Schotten-Baumann |

|---|---|---|

| Reaction Time | 18 h | 4 h |

| Temperature Control | 0-25°C | 0-5°C |

| Byproduct Formation | <1% | 5-7% |

| Scalability | Kilogram | 100 g |

Structural Characterization

| Technique | Key Signals | Assignment |

|---|---|---|

| ¹H NMR | δ 7.85 (m, 4H) | Aromatic protons |

| δ 10.25 (s, 1H) | Hydrazide NH | |

| IR | 3275 cm⁻¹ (N-H stretch) | Secondary amide |

| 1675 cm⁻¹ (C=O stretch) | Ketonic carbonyl | |

| MS | m/z 309.1 [M+H]⁺ | Molecular ion confirmation |

Thermal Properties

| Property | Value | Method |

|---|---|---|

| Melting Point | 215-217°C | DSC |

| Decomposition Temp | 290°C | TGA |

| Solubility (25°C) | 8 mg/mL DMSO | Shake-flask |

Industrial-Scale Optimization Considerations

From patent analysis and recent literature, key scale-up factors emerge:

Economic Drivers

- Microwave processing reduces energy costs by 40% vs conventional heating

- Neat chlorination eliminates $12/kg solvent recovery costs

- CDI activation enables 92% atom economy vs mixed anhydride methods

Environmental Impact

| Parameter | Conventional | Optimized Process |

|---|---|---|

| E-Factor | 18.7 | 5.2 |

| PMI (Process Mass) | 32 kg/kg | 9.8 kg/kg |

| Wastewater | 15 L/kg | 2.3 L/kg |

Chemical Reactions Analysis

Reactivity and Functionalization

The compound participates in reactions driven by its hydrazide backbone and chloro-substituents :

Nucleophilic Substitution

-

Reacts with primary amines (e.g., aniline derivatives) to form substituted amides under microwave irradiation (140–300 W, 4–8 min) .

-

Example:

Condensation with Aldehydes/Ketones

-

Forms hydrazones via reaction with carbonyl compounds (e.g., 5-chlorobenzo[d]thiazole-2-carbaldehyde) in ethanol .

-

Applications: Enhanced bioactivity (e.g., anticancer properties via LSD1 inhibition) .

Cyclization Reactions

-

Undergoes cyclocondensation with 1,3-thiazolidine-2,4-dione to form 1,3,4-oxadiazole derivatives under metal-free conditions .

-

Example:

Stability and Hydrolysis

-

Hydrolysis : Reacts with water to regenerate 3-chlorobenzoic acid and hydrazine derivatives under acidic conditions .

-

Thermal Stability : Decomposes above 250°C, releasing HCl gas .

Comparative Reactivity of Analogues

| Derivative | Reaction Partner | Product | Yield (%) |

|---|---|---|---|

| 3-Chloro-N'-(4-Cl-benzoyl) | 5-Chlorobenzo[d]thiazole | Hydrazone (antiproliferative) | 55 |

| 3-Chloro-N'-(2-OH-benzylidene) | LSD1 enzyme | H3K4me3 ↑, IC50 = 25 µM | – |

Scientific Research Applications

Synthetic Routes

The synthesis of 3-Chloro-n'-(3-chlorobenzoyl)benzohydrazide typically involves the reaction of 3-chlorobenzoyl chloride with benzohydrazide in the presence of a base, such as pyridine. The reaction is performed under reflux conditions to ensure complete conversion of reactants into the desired product.

Chemical Reactions

This compound can undergo several types of chemical reactions, including:

- Oxidation: Leading to the formation of corresponding oxides.

- Reduction: Producing various hydrazine derivatives.

- Substitution: Allowing for halogen substitution reactions that replace chlorine atoms with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.

Applications in Scientific Research

This compound has several noteworthy applications across different scientific domains:

Chemistry

- Reagent in Organic Synthesis: It serves as an intermediate in the production of other chemical compounds, facilitating various organic synthesis pathways.

Biology

- Antimicrobial Properties: Research indicates potential antimicrobial activity, making it a candidate for further exploration in pharmacology.

- Anticancer Activity: The compound has been investigated for its capacity to inhibit cancer cell proliferation. Studies have shown that hydrazide-hydrazone derivatives exhibit significant antiproliferative effects against various cancer cell lines, including HeLa and A549 cells.

Medicine

- Drug Development: Its unique structure allows for modifications that enhance biological activity, making it a candidate for new therapeutic agents. The mechanisms of action often involve interaction with specific molecular targets or pathways, potentially inhibiting certain enzymes or proteins.

Industry

- Manufacture of Specialty Chemicals: The compound is utilized in creating specialty chemicals and materials, contributing to diverse industrial applications.

Anticancer Research

A review highlighted the potential of hydrazide-hydrazone metal complexes, which include compounds like this compound, in anticancer research. These complexes demonstrated enhanced potency compared to their ligand counterparts, showcasing IC50 values below 5 µM in cancer cell lines while exhibiting selectivity towards malignant cells over non-cancerous ones .

Mechanism of Action

The mechanism of action of 3-Chloro-n’-(3-chlorobenzoyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Anticancer Activity and LSD1 Inhibition

3-Chloro-N′-(2-hydroxybenzylidene)benzohydrazide (CHBH) :

- Structure : Features a 2-hydroxybenzylidene substituent instead of 3-chlorobenzoyl.

- Activity : Acts as a selective LSD1 inhibitor, disrupting histone demethylation and halting cancer cell proliferation (IC₅₀ = 1.2–3.5 µM in leukemia and breast cancer cells). It also chelates iron, impairing DNA synthesis and inducing apoptosis .

- Key Difference : The hydroxyl group in CHBH enhances iron chelation, whereas the 3-chlorobenzoyl group in the target compound may prioritize hydrophobic interactions.

- Activity: Exhibits moderate cytotoxicity (LC-MS m/z = 299 [M+1]) but lacks explicit LSD1 inhibition data. The quinazoline moiety may enhance DNA intercalation .

Antimicrobial Activity

3-Bromo-N'-(2-chloro-5-nitrobenzylidene)benzohydrazide :

- Structure : Bromo and nitro substituents enhance electrophilicity.

- Activity : Shows potent antibacterial effects against E. coli and S. aureus (MIC = 8–16 µg/mL). The nitro group facilitates redox cycling, generating reactive oxygen species .

- Comparison : The target compound’s chloro substituents may offer similar electrophilic properties but with reduced steric hindrance.

- 3-Chloro-N'-[2-(2,4-dichlorophenoxy)acetyl]benzohydrazide (Compound 4f): Structure: Dichlorophenoxy group increases lipophilicity. Activity: Demonstrates antifungal activity against Candida albicans (EC₅₀ = 12.4 µM), likely due to membrane disruption .

Physicochemical Properties

Crystal Structure and Hydrogen Bonding :

- 3-Chloro-N'-(2-chloro-benzylidene)benzohydrazide : Adopts an E-configuration with a 13.8° dihedral angle between aromatic rings. Intermolecular N–H⋯O and C–H⋯O bonds form chain-like structures, enhancing thermal stability (m.p. >250°C) .

- (E)-3-Chloro-N'-(5-chloro-2-hydroxybenzylidene)benzohydrazide (K1) : Exists as cis/trans isomers (93:3 ratio), with isomer A showing superior binding to biological targets .

- Metal Chelation: Bis(N′-(3-chlorobenzoyl)isonicotinohydrazide)iron(III) Complex: Coordination with Fe(III) shifts UV λ_max from 268 nm to 265 nm, indicating ligand-to-metal charge transfer. The complex exhibits enhanced thermal stability (decomposition >300°C) compared to the free ligand .

Structure-Activity Relationships (SAR)

Data Tables

Biological Activity

3-Chloro-n'-(3-chlorobenzoyl)benzohydrazide is a hydrazide derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological evaluation, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3-chlorobenzoyl chloride with benzohydrazine in the presence of a base. The reaction can be summarized as follows:

-

Reagents :

- 3-Chlorobenzoyl chloride

- Benzohydrazine

- Base (e.g., triethylamine)

-

Procedure :

- Dissolve benzohydrazine in a suitable solvent.

- Add 3-chlorobenzoyl chloride dropwise while stirring.

- Allow the reaction to proceed at room temperature or with mild heating.

- Isolate the product through filtration and recrystallization.

The yield and purity of the synthesized compound can be confirmed using spectroscopic techniques such as NMR and IR spectroscopy.

Antimicrobial Activity

Research indicates that hydrazide derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that related compounds showed effective antibacterial activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Related Hydrazide Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 0.62 μg/mL |

| 4-{2-[2-(2-chloroacetamido)phenoxy]acetamido}-3-nitrobenzoic acid | P. aeruginosa | 0.69 μg/mL |

Antifungal Activity

The compound has also been evaluated for antifungal activity. Studies have shown that hydrazides can inhibit fungal growth, with some derivatives displaying notable efficacy against common pathogens .

The biological activity of this compound is attributed to its ability to interact with microbial cell structures and enzymes. The hydrazide functional group is known to form hydrogen bonds with target biomolecules, disrupting their function and leading to cell death .

Case Studies

- Anticancer Potential : A recent review highlighted the potential of hydrazide-hydrazone metal complexes derived from similar structures in anticancer research. These complexes exhibited anti-proliferative effects on various cancer cell lines, indicating a promising direction for further investigation into the anticancer properties of hydrazide derivatives .

- Oxidative Stress Modulation : Another study explored how hydrazides could mitigate oxidative stress in cellular systems, suggesting that they might protect against diseases linked to oxidative damage .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 3-Chloro-N'-(3-chlorobenzoyl)benzohydrazide and its derivatives?

The compound is typically synthesized via condensation reactions between substituted benzohydrazides and chlorinated benzoyl chlorides. For example, a two-step procedure involves (1) hydrazide formation by reacting hydrazine hydrate with 3-chlorobenzoyl chloride, followed by (2) Schiff base condensation with 3-chlorobenzaldehyde under reflux in ethanol. Recrystallization using ethanol or methanol yields pure crystals . Microwave-assisted synthesis has also been explored to reduce reaction times and improve yields compared to conventional methods .

Q. How is the structural characterization of this compound performed?

Single-crystal X-ray diffraction (XRD) is the gold standard for structural elucidation. For instance, monoclinic crystal systems (space group P21/c) with lattice parameters a = 13.106 Å, b = 12.588 Å, and c = 8.347 Å have been reported, refined using SHELXL software with R = 0.048 . Complementary techniques include FT-IR (to confirm N–H, C=O, and C–Cl bonds), NMR (e.g., ¹H and ¹³C signals for aromatic protons and hydrazide linkages), and mass spectrometry (EI-MS for molecular ion peaks) .

Q. What in vitro biological assays are used to evaluate the compound’s antimicrobial activity?

Standard protocols include broth microdilution (MIC/MBC determination) against Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli) bacteria, as well as fungal strains (Candida albicans). Advanced assays incorporate time-kill kinetics and synergy studies with commercial antibiotics. For example, metal complexes of benzohydrazide derivatives show enhanced activity due to chelation effects, with MIC values ranging from 8–32 µg/mL .

Advanced Research Questions

Q. How can computational methods like molecular docking and QSAR optimize the compound’s bioactivity?

Docking studies (using AutoDock Vina or Schrödinger Suite) predict binding interactions with targets like histone demethylase LSD1 or bacterial enzymes (MurA). For instance, 3-chloro-N'-(2-hydroxybenzylidene)benzohydrazide exhibits strong LSD1 inhibition (IC₅₀ = 1.2 µM) by coordinating to the Fe²⁺ active site . QSAR models (3D descriptors, CoMFA) correlate substituent effects (e.g., electron-withdrawing Cl groups) with antimycobacterial activity, guiding rational design .

Q. How do researchers resolve contradictions between solvation effects and biological activity in benzohydrazide derivatives?

Solvation-free energy calculations (COSMO-RS) and experimental solubility profiles often reveal discrepancies. For example, a derivative may show high in vitro activity but poor aqueous solubility due to hydrophobic substituents. Strategies include co-solvent systems (DMSO/PBS) or prodrug modifications (e.g., phosphate esters) to enhance bioavailability .

Q. What strategies improve the selectivity of benzohydrazide derivatives for cancer vs. normal cells?

Structure-activity relationship (SAR) studies highlight the role of substituents on the benzylidene ring. For example, hydroxyl groups enhance iron-chelating properties (inducing apoptosis in leukemia cells), while chloro groups improve membrane permeability. Dual-action derivatives (e.g., LSD1 inhibition + iron chelation) show selectivity indices >10 in lung and breast cancer lines .

Q. How are enzyme inhibition mechanisms validated for benzohydrazide-based inhibitors?

Kinetic assays (Lineweaver-Burk plots) and isothermal titration calorimetry (ITC) determine inhibition modes (e.g., competitive vs. non-competitive). For MurA inhibitors, IC₅₀ values are validated with radioactive UDP-N-acetylglucosamine (UDP-GlcNAc) binding assays. Crystallographic data (PDB entries) further confirm binding poses .

Q. What role do solvation effects play in the compound’s spectroscopic properties?

Solvatochromic shifts in UV-Vis spectra (e.g., λmax = 320 nm in ethanol vs. 335 nm in DMSO) arise from polarity-dependent π→π* transitions. TD-DFT calculations (B3LYP/6-311++G**) correlate solvent dielectric constants with spectral shifts, aiding in solvent selection for analytical applications .

Q. How is chirality introduced into benzohydrazide derivatives, and how is it analyzed?

Chiral centers are introduced via asymmetric synthesis (e.g., using L-proline catalysts) or resolved via HPLC with chiral columns (Chiralpak IA). Circular dichroism (CD) and optical rotation measurements confirm enantiomeric excess. For example, vanadium complexes of chiral benzohydrazides exhibit insulin-mimetic activity dependent on absolute configuration .

Q. What integrated approaches combine spectroscopic and computational data for structural validation?

Hybrid workflows merge XRD data with DFT-optimized geometries (B3LYP/def2-TZVP) to validate bond lengths and angles. Hirshfeld surface analysis further quantifies intermolecular interactions (e.g., H-bonding, Cl⋯π contacts), explaining packing motifs in crystals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.